molecular formula C7H10N2 B2568807 1-Methyl-4-cyclopropyl-1H-imidazole CAS No. 1337606-96-8

1-Methyl-4-cyclopropyl-1H-imidazole

Cat. No.: B2568807
CAS No.: 1337606-96-8
M. Wt: 122.171
InChI Key: WSMJRGQWZDXEJO-UHFFFAOYSA-N
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Description

1-Methyl-4-cyclopropyl-1H-imidazole (CAS 1337606-96-8) is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This substituted imidazole features a methyl group at the 1-position and a cyclopropyl ring at the 4-position of the imidazole heterocycle, a structure which grants it potential as a valuable intermediate in organic synthesis and medicinal chemistry research. Substituted imidazoles, particularly those with cyclopropyl substituents, are of significant interest in agrochemical research. According to a patent detailing the use of similar compounds, structures of this class have demonstrated promising activity as insecticides . This makes this compound a compelling building block for researchers developing and screening novel active molecules for crop protection and pest management. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. This product is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-4-7(8-5-9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJRGQWZDXEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Imidazole (B134444) Ring Construction and N-Methylation

The formation of the 1H-imidazole ring is a foundational step in heterocyclic chemistry, with numerous established and novel methods available. These pathways often involve the condensation of smaller building blocks to form the five-membered ring.

One of the classic and most prevalent methods is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. Variations of this multicomponent reaction are widely used for preparing substituted imidazoles.

More contemporary methods leverage transition metal catalysis to achieve efficient and regioselective cyclizations. These include:

Copper-Catalyzed Cycloadditions: Copper salts can catalyze the [3+2] cycloaddition of various precursors to form the imidazole ring with good yields.

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts can mediate the reaction of 1-sulfonyl triazoles with nitriles, which proceed through rhodium iminocarbenoid intermediates to yield the corresponding imidazoles.

Denitrogenative Transformation: 5-Amino-1,2,3-triazoles can undergo acid-mediated denitrogenation and intramolecular cyclization to afford functionalized 1H-imidazoles.

Oxidative Cyclizations: Iodine-mediated oxidative [4+1] cyclization of enamines with an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN₃) provides a route to substituted imidazoles.

Table 1: Selected Cyclization Pathways for Imidazole Ring Synthesis

Method Key Reactants Catalyst/Reagent Description
Radziszewski Reaction Dicarbonyl, Aldehyde, Ammonia None (Heat) A three-component condensation reaction forming the imidazole core.
Copper-Catalyzed Diamination Terminal Alkyne, Amidine CuCl₂·2H₂O, O₂ A regioselective diamination of alkynes provides 1,2,4-trisubstituted imidazoles.
Rhodium-Catalyzed Reaction 1-Sulfonyl Triazole, Nitrile Rhodium(II) complex Reaction proceeds via a rhodium iminocarbenoid intermediate.
Acid-Mediated Denitrogenation 5-Amino-1,2,3-triazole Acid Involves ring-opening of the triazole and recyclization to form the imidazole.

For an unsymmetrically substituted imidazole, such as 4-cyclopropyl-1H-imidazole, N-alkylation can produce a mixture of two regioisomers (N-1 and N-3 alkylated products). Achieving regioselectivity is a common challenge. The outcome of the reaction is influenced by steric and electronic effects of the substituent on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.

Typically, alkylation leads to the sterically less-hindered isomer as the major product. However, specific methodologies have been developed to selectively obtain the more sterically hindered isomer, which in the case of a 4-substituted imidazole would be the 1,4-disubstituted product. One such strategy involves the use of a removable protecting group, such as a phenylsulfonyl group, to direct the methylation.

Another advanced strategy for achieving regiocontrol is the use of a directing group that can be transposed. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct C-H functionalization and can subsequently be moved or removed to allow for regioselective N-alkylation. Research has also demonstrated that specific base and solvent combinations can furnish the more sterically hindered N-methylated imidazoles with high regioselectivity under mild conditions.

The cyclopropyl (B3062369) moiety can be introduced either by using a cyclopropyl-containing building block in the initial ring synthesis or by adding it to a pre-formed imidazole core. The latter approach involves cyclopropanation or cross-coupling reactions.

Stereoselective cyclopropanation reactions are a powerful tool for creating the cyclopropane (B1198618) ring with defined stereochemistry. One relevant approach is the Michael-Initiated Ring Closure (MIRC) reaction. For example, a chiral Rh(III) complex can catalyze a cascade MIRC cyclopropanation between α,β-unsaturated 2-acyl imidazoles and sulfoxonium ylides, directly installing a cyclopropyl group at the C-2 position, with potential for adaptation to the C-4 position. The Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid, is another widely used method for converting an alkene precursor into a cyclopropane.

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds. To install a cyclopropyl group at the C-4 position of the imidazole ring, a common strategy is the Suzuki-Miyaura coupling. This reaction would typically involve coupling a 4-halo-1-methyl-1H-imidazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-imidazole) with a cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate.

Palladium and nickel complexes are the most common catalysts for these transformations. Nickel catalysts have gained attention as a more earth-abundant and cost-effective alternative to palladium for a wide range of cross-coupling reactions. Other methodologies include the coupling of cyclopropyl Grignard reagents with halo-imidazoles, which can also be catalyzed by palladium or cobalt complexes.

Advanced Functionalization and Derivatization Strategies

Functionalization of the Imidazole Ring (C-2 and C-5 Positions)

The imidazole ring is a privileged structure in chemistry, and its functionalization is a well-trodden path. In the context of 1-methyl-4-cyclopropyl-1H-imidazole, the electronic properties of the cyclopropyl and N-methyl groups influence the reactivity of the heterocyclic core, particularly at the C-2 and C-5 positions.

The imidazole ring can undergo both electrophilic and nucleophilic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents. The N-methyl group at position 1 prevents tautomerism, simplifying the regiochemical outcomes of substitution reactions. nih.gov

Electrophilic substitution on the 1-substituted imidazole ring generally occurs at the most electron-rich positions, C-5 and C-4. Given that the C-4 position is already occupied by the cyclopropyl group, electrophilic attack is strongly directed to the C-5 position. The cyclopropyl group, being a good π-electron donor, can further activate the C-5 position towards electrophiles. stackexchange.com

Conversely, the C-2 position is the most acidic carbon in the imidazole ring. Treatment with a strong base can facilitate deprotonation, generating an imidazolium (B1220033) ylide or a nucleophilic C-2 carbanion. This nucleophile can then react with a variety of electrophiles, enabling functionalization at the C-2 position.

Table 1: Representative Substitution Reactions on the Imidazole Core

Reaction Type Position Reagents & Conditions Product Type
Halogenation C-5 N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent 5-Halo-1-methyl-4-cyclopropyl-1H-imidazole
Nitration C-5 Nitrating mixture (e.g., HNO₃/H₂SO₄) 1-Methyl-4-cyclopropyl-5-nitro-1H-imidazole
Lithiation/Electrophilic Quench C-2 1. n-Butyllithium (n-BuLi), THF, low temp. 2. Electrophile (e.g., R-X, CO₂) 2-Substituted-1-methyl-4-cyclopropyl-1H-imidazole

Modern synthetic chemistry has increasingly focused on direct C-H activation as a more atom-economical and efficient method for forming carbon-carbon and carbon-heteroatom bonds. For this compound, transition-metal-catalyzed C-H activation presents a powerful tool for regioselective functionalization, bypassing the need for pre-functionalized starting materials.

Palladium, rhodium, and iridium catalysts are commonly employed for the C-H arylation, alkenylation, or alkylation of imidazole derivatives. The regioselectivity (C-2 vs. C-5) can often be controlled by the choice of catalyst, ligand, and directing group. While the inherent reactivity favors functionalization at the C-2 or C-5 positions, directing groups can be installed to ensure high selectivity for a single position. Recent studies have shown that even without a directing group, selective C-H functionalization of imidazoles is feasible. For instance, some methodologies have been developed for the direct indolylation of imidazoles under transition-metal-free conditions. acs.org

Table 2: C-H Activation Strategies for Imidazole Functionalization

Reaction Type Position Catalytic System Reactant Partner
C-H Arylation C-2 or C-5 Pd(OAc)₂ with a phosphine (B1218219) ligand Aryl halide or boronic acid
C-H Alkenylation C-2 or C-5 [RhCp*Cl₂]₂ Alkene

Chemical Transformations of the Cyclopropyl Ring

The cyclopropyl group is not merely a passive substituent; its inherent ring strain of approximately 27 kcal/mol makes it susceptible to a variety of chemical transformations that are not accessible to unstrained cycloalkanes. wikipedia.org These reactions often involve the cleavage of one of the C-C bonds of the three-membered ring.

The cyclopropyl ring in this compound can be considered a "donor-acceptor" cyclopropane, where the imidazole ring acts as the donor. This electronic feature facilitates ring-opening reactions under acidic, thermal, or metal-catalyzed conditions. nih.gov

Acid-catalyzed ring-opening, for instance, can proceed via protonation of the cyclopropyl ring, leading to a stabilized carbocation intermediate that can be trapped by nucleophiles. youtube.com This process can lead to the formation of various acyclic or larger ring structures. Similarly, transition metal catalysts can engage in oxidative addition into a C-C bond of the cyclopropyl ring, initiating a cascade of reactions to form new carbocyclic or heterocyclic systems. acs.org For example, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate indenones and fluorenones. acs.org

Table 3: Examples of Cyclopropyl Ring-Opening Reactions

Reaction Type Reagents & Conditions Resulting Structure
Acid-Catalyzed Hydrolysis H₃O⁺, heat γ-Keto amides or related open-chain products
Lewis Acid-Induced BF₃·Et₂O Cyclobutanone derivatives rsc.org
Rhodium-Catalyzed Carbonylation Rh(I), CO Cyclopentenone derivatives acs.org

The cyclopropyl group is generally resistant to mild oxidation and reduction conditions that would typically affect double bonds. However, under specific and often forcing conditions, transformations can be achieved.

Oxidation: The direct oxidation of the cyclopropyl C-C bonds is challenging. More commonly, transformations involve adjacent functional groups. For example, if a ketone were attached to the cyclopropyl ring, a Baeyer-Villiger oxidation could be performed to yield an ester, cleaving the cyclopropyl-carbonyl bond but leaving the three-membered ring intact initially. nih.gov

Reduction: The catalytic hydrogenation of a cyclopropyl group requires harsh conditions (high pressure and temperature) and is often accompanied by the reduction of other functional groups, including the imidazole ring itself. libretexts.orglumenlearning.com Therefore, selective reduction of the cyclopropyl ring in the presence of the imidazole core is synthetically challenging. Birch reduction, using an alkali metal in liquid ammonia, is a potential method for reducing aromatic rings but is less effective for the reduction of an isolated cyclopropyl group. lumenlearning.com In most synthetic sequences, the cyclopropane ring is preserved while other parts of the molecule are modified.

Chemical Modifications of the N-Methyl Group

The N-methyl group on the imidazole ring is generally the least reactive site on the this compound molecule. It is a simple alkyl group and lacks the activation provided by adjacent unsaturation or ring strain. However, specific transformations are possible.

N-Oxidation: The nitrogen atom of the N-methyl group is part of the aromatic system and less nucleophilic than the N-3 nitrogen. However, oxidation of the N-1 nitrogen in related N-heterocycles can sometimes be achieved using strong oxidizing agents like peroxy acids, potentially leading to N-oxides. rsc.org These N-oxides can then serve as intermediates for further functionalization. beilstein-journals.org

N-Demethylation: The removal of the methyl group is a possible but often difficult transformation. It typically requires harsh reagents such as strong Lewis acids or nucleophiles (e.g., sodium thiophenolate in a high-boiling solvent) to cleave the N-C(sp³) bond.

Functionalization via Deprotonation: While significantly less acidic than the C-2 proton, the protons on the N-methyl group could potentially be removed by a very strong base (an organolithium or a hindered amide base), creating a carbanion that could be trapped by an electrophile. This approach is less common and would require careful optimization to avoid competing reactions on the imidazole ring.

Innovative Synthetic Protocols and Process Optimization

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry have been successfully applied to the synthesis of structurally related 1H-4-substituted imidazole intermediates.

These processes often utilize plug flow reactors (PFRs) which allow for precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of a 4-substituted imidazole, a key cyclization reaction can be optimized in a PFR system. The use of automated sampling and online analytical techniques, such as HPLC, provides real-time data for rapid process optimization. This data-rich approach enables the efficient identification of optimal reaction conditions to maximize yield and purity. The subsequent N-methylation step could also be adapted to a continuous flow process, potentially using a packed-bed reactor with a solid-supported methylating agent or by introducing a stream of a methylating agent to react with the imidazole intermediate in a continuous fashion. The potential for commercial-scale production from a laboratory-sized footprint is a significant driver for the adoption of this technology.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Generic 1H-4-Substituted Imidazole Intermediate

ParameterBatch SynthesisContinuous Flow Synthesis
Scale Milligram to kilogramKilogram to multi-ton
Safety Challenges with exothermsEnhanced safety profile
Process Control LimitedPrecise control
Optimization Time-consumingRapid, data-rich

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of substituted imidazoles is well-documented. nih.govrsc.org For the synthesis of this compound, both the initial imidazole ring formation and the subsequent N-methylation could be significantly enhanced by microwave heating.

In a typical microwave-assisted imidazole synthesis, the reactants are mixed in a suitable solvent in a microwave-safe vessel and subjected to microwave irradiation at a specific temperature and for a set duration. The optimization of microwave parameters, such as power and irradiation time, is crucial for maximizing the reaction efficiency. One-pot, multi-component reactions are particularly amenable to microwave assistance, potentially allowing for the synthesis of this compound from simple precursors in a single, rapid step. For instance, a one-pot synthesis of imidazole-4-carboxylates has been achieved through a microwave-assisted 1,5-electrocyclization, demonstrating the utility of this technology in constructing the imidazole core. acs.org

Table 2: Optimization of Microwave-Assisted Synthesis for a Generic Substituted Imidazole

EntryPower (W)Time (min)Yield (%)
11001045
2200565
32001078
4300585

Catalyst-Free Reaction Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. Catalyst-free approaches for the synthesis of substituted imidazoles have been reported, which could be adapted for the preparation of this compound.

One such method involves the [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted imidazoles. acs.org In this approach, the reaction proceeds under mild conditions, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), without the need for a metal catalyst. While this specific example leads to a 2-cyclopropyl substituted imidazole, the underlying principle could potentially be applied to the synthesis of a 4-cyclopropyl isomer. Another catalyst-free approach describes a one-pot, four-component synthesis of polysubstituted imidazoles in a neutral ionic liquid, [Bmim]Br, under either conventional heating or microwave irradiation. bldpharm.com This method demonstrates the feasibility of constructing the imidazole ring system without a catalyst, relying on the inherent reactivity of the starting materials under the reaction conditions. The N-methylation of 4-cyclopropyl-1H-imidazole could also be envisioned to proceed under catalyst-free conditions, for example, by using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in a suitable solvent.

Table 3: Catalyst-Free Synthesis of a Generic 2,4-Disubstituted Imidazole

EntrySolventBaseTemperature (°C)Yield (%)
1AcetonitrileDBU8089
2DMSODBU8085
3NMPDBU8082
4AcetonitrileNone800

Green Chemistry Principles in Synthetic Design and Execution

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Table 4: Application of Green Chemistry Principles to Imidazole Synthesis

Green Chemistry PrincipleApplication in Imidazole Synthesis
Waste Prevention One-pot, multi-component reactions.
Atom Economy Cycloaddition and condensation reactions.
Less Hazardous Synthesis Use of non-toxic solvents and reagents.
Catalysis Use of reusable, non-toxic catalysts.
Energy Efficiency Microwave-assisted or ultrasonic-assisted synthesis.

Advanced Spectroscopic and Structural Characterization for Research

The comprehensive structural analysis of 1-Methyl-4-cyclopropyl-1H-imidazole relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, electronic environment, and vibrational properties, which are crucial for confirming its identity and understanding its chemical behavior. The following sections detail the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for the in-depth characterization of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) by finding the lowest energy state. The B3LYP functional is a common hybrid functional used for these calculations. From this optimized structure, a host of electronic properties can be calculated to understand the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized, suggesting that charge transfer can readily occur within the molecule.

For instance, a DFT analysis performed on a related imidazole (B134444) derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, using the B3LYP/6-311G(d,p) level of theory, revealed a significant HOMO-LUMO energy gap, which is indicative of its stability and the potential for internal charge transfer.

Table 1: Example Frontier Molecular Orbital Data for an Imidazole Derivative Note: The following data is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, presented here as an example of the application of DFT calculations.

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE) 4.4871

This interactive table demonstrates typical values obtained from a DFT calculation on a related imidazole compound. A similar analysis for 1-Methyl-4-cyclopropyl-1H-imidazole would reveal its specific electronic stability and reactivity profile.

A Molecular Electrostatic Potential Surface (MEPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. It is plotted onto the electron density surface to identify the regions that are rich or poor in electrons.

The MEPS map uses a color-coded scale to denote electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Represents areas of neutral or near-zero potential.

For an imidazole derivative, the nitrogen atoms of the imidazole ring typically show a negative potential (red or yellow), indicating they are primary sites for electrophilic interaction. The hydrogen atoms, particularly any acidic protons, would show a positive potential (blue). A MEPS analysis of this compound would precisely map these reactive sites, highlighting the nucleophilic character of the imidazole nitrogens and any electrophilic regions on the molecule.

While DFT offers high accuracy, it can be computationally intensive for very large molecules or for dynamic simulations. Semi-empirical methods provide a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the complex integrals in quantum calculations. They are particularly useful for performing initial conformational searches to identify low-energy conformers of flexible molecules before subjecting them to more rigorous and costly DFT or ab initio calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While computationally very expensive, they are used to obtain highly accurate benchmark energies and properties, often to validate results from more approximate methods like DFT. For a molecule like this compound, these methods could be used to calculate a very precise energy value for a specific conformation.

Density Functional Theory (DFT) Studies of Optimized Geometries and Electronic Properties

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow from reactants to products.

A key aspect of this is locating and characterizing the transition state (TS) , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy barrier of the reaction. DFT methods are widely used to optimize the geometry of transition states and calculate their energies. For this compound, this could involve modeling its synthesis or its participation in reactions like N-alkylation or electrophilic substitution on the imidazole ring, providing detailed insight into the reaction kinetics and mechanism.

Conformational Landscape Analysis and Tautomeric Equilibria Studies

Theoretical studies are crucial for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. The conformational landscape of this compound is primarily defined by the rotation of the cyclopropyl (B3062369) group relative to the plane of the imidazole ring. Computational methods, such as Density Functional Theory (DFT), are employed to determine the potential energy surface associated with this rotation. This analysis identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The key dihedral angle involves the bonds connecting the cyclopropyl substituent to the imidazole ring. While specific computational studies on this compound are not extensively documented in the reviewed literature, the principles of conformational analysis suggest that conformers where the cyclopropyl ring is either bisecting or eclipsing the imidazole ring would be the primary points of interest.

Tautomerism is a significant consideration for many imidazole derivatives. However, in this compound, the presence of a methyl group at the N-1 position quenches the proton-transfer tautomerism that is characteristic of N-unsubstituted imidazoles. Its parent compound, 4-cyclopropyl-1H-imidazole, can exist as an equilibrium of two tautomeric forms: 4-cyclopropyl-1H-imidazole and 5-cyclopropyl-1H-imidazole. chemicalbook.com The methylation at N-1 fixes the molecule into the 1,4-disubstituted form, simplifying its isomeric landscape. Any study of its reactivity or interactions must therefore consider the fixed nature of the substituent positions.

Prediction and Validation of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be validated against experimental data. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic properties of the molecule.

Theoretical NMR Chemical Shifts

Below is a table of predicted NMR chemical shifts based on computational models and data from similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H27.5 - 7.8135 - 138
H56.8 - 7.1115 - 120
N-CH₃3.6 - 3.932 - 35
Cyclopropyl-CH1.5 - 1.812 - 16
Cyclopropyl-CH₂0.6 - 1.04 - 8

Note: These values are estimates derived from computational chemistry principles and data for structurally related compounds.

Vibrational Frequencies

Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated to understand the molecule's vibrational modes. These calculations can confirm the presence of specific functional groups and provide insight into the molecule's structure and bonding. For this compound, key vibrational modes would include the C-H, C=C, and C-N stretching and bending frequencies of the imidazole ring, the characteristic vibrations of the N-methyl group, and the ring deformation and C-H stretching modes of the cyclopropyl substituent.

UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations yield information about the electronic transitions between molecular orbitals. For an imidazole derivative, the absorption bands in the UV-Vis region are typically due to π→π* transitions within the aromatic ring. researchgate.net The position and intensity of the absorption maxima (λ_max_) are influenced by the substituents on the imidazole ring. The cyclopropyl group, acting as a weak electron-donating group, and the methyl group would be expected to cause slight shifts in the absorption wavelengths compared to unsubstituted imidazole.

Coordination Chemistry and Advanced Material Science Applications

1-Methyl-4-cyclopropyl-1H-imidazole as a Versatile Ligand

The imidazole (B134444) core, substituted with a methyl group at the N1 position and a cyclopropyl (B3062369) group at the C4 position, offers distinct electronic and steric characteristics that make this compound an effective ligand in coordination chemistry. The nitrogen atoms of the imidazole ring possess lone pairs of electrons, enabling them to coordinate with a wide range of metal ions.

Investigation of Metal Coordination Modes and Ligand Binding Sites

The primary binding sites for metal coordination in this compound are the nitrogen atoms of the imidazole ring. Research on analogous imidazole-based ligands demonstrates that coordination typically occurs through the sp2-hybridized nitrogen atom (N3), which is not substituted with the methyl group. researchgate.net The steric bulk of the cyclopropyl group at the C4 position can influence the coordination geometry around the metal center, potentially leading to the formation of unique complex structures. acs.org

Studies on similar bis-imidazole ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix), have revealed a variety of coordination modes, including monodentate, bridging, and chelating behaviors, resulting in a vast number of structurally diverse coordination polymers. rsc.org The flexibility of such ligands allows for unpredictable conformations and coordination behaviors with transition metal ions. rsc.org The specific coordination mode of this compound will depend on the metal ion, the counter-anions present, and the reaction conditions.

Synthesis and Characterization of Organometallic Complexes and Coordination Polymers

The synthesis of organometallic complexes and coordination polymers involving this compound can be achieved through the self-assembly of the ligand with various metal salts under different conditions. Solvothermal methods, for instance, have been successfully employed to synthesize coordination polymers from mixed ligands, including imidazole derivatives. mdpi.com

Characterization of these complexes typically involves a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry around the metal center. mdpi.com Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N and C=C stretching bands. mdpi.com Elemental analysis provides the empirical formula of the synthesized complexes. rsc.org

For example, the synthesis of coordination polymers with ligands analogous to this compound, like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, has resulted in the formation of 1D chains, 2D sheets, and 3D supramolecular structures through hydrogen bonding and π-π stacking interactions. mdpi.com

Ligand Design Principles for Tunable Coordination Properties

The design of ligands based on the this compound framework allows for the tuning of coordination properties for specific applications. The electronic and steric properties of the ligand can be systematically modified. For instance, the introduction of different substituents on the imidazole ring or the cyclopropyl group can alter the ligand's electron-donating ability and steric hindrance. acs.org

The flexibility and angular nature of the ligand are critical factors in determining the final structure of the coordination polymer. rsc.org By strategically modifying the ligand structure, it is possible to control the dimensionality and topology of the resulting coordination network. The use of mixed-ligand systems, combining this compound with other organic ligands like carboxylates, can further enhance structural diversity. mdpi.com This approach allows for the rational design of materials with desired properties, such as specific pore sizes or catalytic activities.

Role in the Synthesis and Characterization of Novel Ionic Liquids

Imidazolium-based ionic liquids are a class of molten salts with melting points below 100 °C. They possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for various applications. nih.govmdpi.com The quaternization of the nitrogen atoms in the imidazole ring of this compound would lead to the formation of a 1-methyl-3-alkyl-4-cyclopropyl-1H-imidazolium salt, the cation of a novel ionic liquid.

The synthesis of such ionic liquids typically involves the alkylation of the N-substituted imidazole with an alkyl halide. researchgate.net The properties of the resulting ionic liquid, including its melting point, viscosity, and solubility, are highly dependent on the nature of both the cation and the anion. nih.gov For instance, the length of the alkyl chain on the imidazolium (B1220033) cation and the choice of the anion (e.g., bromide, tetrafluoroborate, hexafluorophosphate) significantly influence the physicochemical properties. nih.govnih.gov

Characterization of these novel ionic liquids would involve techniques such as NMR spectroscopy to confirm the structure of the imidazolium cation and to study interactions between the cation and anion. nih.gov The thermal stability can be assessed using thermogravimetric analysis (TGA). The unique combination of the methyl and cyclopropyl substituents on the imidazolium cation derived from this compound could lead to ionic liquids with interesting and potentially useful properties for applications in synthesis, catalysis, and materials science.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., as N-heterocyclic carbene precursors, supporting ligands)

This compound can serve as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.orgnih.gov Deprotonation of the corresponding imidazolium salt at the C2 position yields the NHC. scripps.edu

These NHCs are strong σ-donors and form robust bonds with transition metals, making them excellent supporting ligands in a wide array of catalytic reactions. scripps.edu The electronic and steric properties of the NHC can be tuned by modifying the substituents on the imidazole ring. The presence of the cyclopropyl group in the NHC derived from this compound would impart specific steric and electronic features to the resulting metal complexes.

NHC-metal complexes have shown high activity and stability in various catalytic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. The strong metal-ligand bond often leads to more stable catalysts with longer lifetimes. Furthermore, the imidazolium salts themselves can act as precursors for in-situ generation of the NHC catalyst, simplifying the experimental procedure. beilstein-journals.org

Development of Functional Materials and Supramolecular Assemblies

The ability of this compound to act as a versatile building block extends to the development of functional materials and supramolecular assemblies. Through coordination with metal ions, it can form metal-organic frameworks (MOFs) or coordination polymers with tailored structures and properties. rsc.org

The resulting materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity. For instance, coordination polymers containing d10 metal centers like Zn(II) have been shown to exhibit photoluminescent properties, with potential applications in sensing and optoelectronics. mdpi.com The structure of the ligand, including its flexibility and the nature of its substituents, plays a crucial role in directing the assembly of the final supramolecular architecture. rsc.org

The incorporation of the cyclopropyl group can influence the packing of the molecules in the solid state, potentially leading to the formation of novel supramolecular assemblies with unique host-guest properties or materials with specific mechanical or electronic characteristics. The study of how this specific substitution pattern directs the formation of extended structures is an area of ongoing interest.

Fundamental Structure Reactivity Relationships and Chemical Diversity Exploration

Influence of Imidazole (B134444) Substituents on Electronic Profiles and Chemical Reactivity

The imidazole ring is an electron-rich aromatic heterocycle. nih.gov Its electronic character and reactivity are significantly modulated by the nature of its substituents. In 1-Methyl-4-cyclopropyl-1H-imidazole, the key substituents are the N-methyl group at position 1 and the cyclopropyl (B3062369) group at position 4.

The imidazole ring possesses two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The pyrrole-type nitrogen donates a pair of non-bonding electrons to the aromatic π-system. nih.govhumanjournals.com In the parent imidazole, this makes the ring system electron-rich and susceptible to electrophilic attack. humanjournals.comnumberanalytics.com

The cyclopropyl group at the C-4 position influences the imidazole's electronics primarily through its unique σ-character. Due to significant ring strain, the C-C bonds of a cyclopropyl ring have enhanced p-character, allowing them to participate in π-conjugation, behaving somewhat like a double bond. acs.orgnih.gov This can lead to electronic donation into the imidazole ring, further increasing its electron density. This enhanced electron density generally makes the ring more reactive towards electrophiles.

The N-methyl group at the N-1 position has two primary electronic effects. First, it is an electron-donating group through an inductive effect, which slightly increases the electron density of the imidazole ring. nih.gov Second, and more significantly, methylation at N-1 removes the acidic proton found in unsubstituted imidazole, preventing tautomerism. nih.gov This fixes the identity of the two nitrogen atoms, with N-3 being the sole basic and nucleophilic center. This directed basicity and nucleophilicity is a critical feature for predictable chemical reactions, such as coordination with metal ions or alkylation. numberanalytics.com

The combination of these substituents makes the C-5 position the most likely site for electrophilic substitution, influenced by the directing effects of both the N-methyl and C-4 cyclopropyl groups. Conversely, the N-3 atom is the primary site for reactions with electrophiles and for acting as a hydrogen bond acceptor. nih.gov

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Imidazole Ring

Property Unsubstituted Imidazole This compound Rationale for Change
Aromaticity Aromatic π-sextet nih.gov Maintained and potentially slightly enhanced Electron-donating effects of methyl and cyclopropyl groups contribute to the π-system.
Tautomerism Exists in two equivalent tautomeric forms nih.gov Abolished N-1 position is blocked by the methyl group.
Basicity (pKa of conjugate acid) ~7.0 nih.gov Expected to be slightly higher The electron-donating inductive effect of the N-methyl and cyclopropyl groups increases the electron density on N-3, making it more basic.
Nucleophilicity Both nitrogens can act as nucleophiles depending on pH Primarily at N-3 numberanalytics.com The N-1 nitrogen's lone pair is part of the aromatic system and blocked by the methyl group.
Reactivity towards Electrophiles Electrophilic substitution at C-4 or C-5 nih.gov Preferential substitution at C-5 The directing effects of the N-1 methyl and C-4 cyclopropyl groups favor this position.

Impact of the Cyclopropyl Moiety's Stereochemistry on Molecular Interactions and Reactivity

The cyclopropyl ring is the smallest carbocycle and its rigid, planar structure imposes significant conformational constraints on any molecule to which it is attached. acs.orgiris-biotech.de While the cyclopropyl group at C-4 of the imidazole ring is not chiral itself, its stereochemical orientation relative to the plane of the imidazole ring has important consequences for molecular shape and interactions.

The three-membered ring acts as a rigid, sterically demanding substituent. iris-biotech.de This rigidity helps to lock the conformation of adjacent groups, which can be a highly desirable trait in fields like medicinal chemistry where a specific molecular shape is often required for binding to a biological target. acs.orgnih.gov This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity interactions. iris-biotech.de

The stereochemistry of the cyclopropyl ring becomes particularly critical if the ring itself is further substituted. For example, the introduction of substituents on the cyclopropyl ring would create stereoisomers (cis/trans), each with a distinct three-dimensional arrangement. These stereoisomers would present different faces for intermolecular interactions, drastically altering how the molecule fits into a binding pocket or approaches another reactant. The specific stereochemical fate of cyclopropane (B1198618) rings is a subject of detailed study in chemical reactions like vinylcyclopropane (B126155) rearrangements. acs.orghuji.ac.il

Even without further substitution, the defined spatial orientation of the cyclopropyl ring's C-H bonds influences the local steric and electronic environment. The "edge" of the cyclopropyl ring can engage in specific non-covalent interactions, while its "face" presents a region of π-electron density that can interact with electron-deficient centers.

Steric and Electronic Contributions of the N-Methyl Group to Overall Compound Reactivity

The N-methyl group exerts a profound influence on the reactivity of the imidazole core, contributing both steric and electronic effects. nih.govarkat-usa.org

Electronic Contributions: As mentioned, the primary electronic role of the N-methyl group is to act as a weak electron-donating group via induction and to prevent tautomerization by blocking the N-1 position. nih.govrsc.org This "locks" the molecule into a single tautomeric form, making N-3 the unambiguous nucleophilic and basic site. This predictability is invaluable in synthesis and molecular design. numberanalytics.com Selective N-methylation can drastically alter molecular properties; for instance, in some biological systems, methylation at a hydrogen-bond accepting nitrogen can reduce potency by preventing key interactions. nih.gov

Table 2: Summary of Contributions from the N-Methyl Group

Contribution Type Effect Consequence for this compound
Electronic Inductive electron donation Increases electron density on the imidazole ring, enhancing the basicity of N-3.
Electronic Prevents tautomerization Simplifies reactivity by making N-3 the sole nucleophilic nitrogen. nih.gov
Steric Adds bulk at N-1 Influences local conformation and may introduce a slight twist relative to the cyclopropyl group. arkat-usa.org
Steric Blocks N-1 position Prevents reactions (e.g., protonation, alkylation) at the N-1 site.

Rational Design Principles for Modulating Chemical Behavior through Structural Variation

The this compound scaffold provides a robust platform for rational drug design and the modulation of chemical properties through systematic structural modifications. numberanalytics.comresearchgate.netresearchgate.net The principles of this design are rooted in understanding the contributions of each molecular fragment.

Modification of the Cyclopropyl Ring: The cyclopropyl moiety is a key site for structural variation. acs.orgiris-biotech.de Introducing substituents onto the cyclopropyl ring can fine-tune properties like lipophilicity, metabolic stability, and binding interactions. For example, replacing a hydrogen with a fluorine atom could alter electronic properties and block potential sites of metabolism. Adding larger groups would introduce new steric features and potential interaction points. The stereochemistry of these substituents would be a critical design element.

Substitution on the Imidazole Ring: The C-2 and C-5 positions of the imidazole ring are accessible for substitution. Introducing electron-withdrawing groups (e.g., nitro, cyano) at these positions would decrease the basicity of N-3 and make the ring less susceptible to electrophilic attack, while also potentially introducing new hydrogen bonding capabilities. researchgate.net Conversely, adding further electron-donating groups could enhance basicity.

Variation of the N-1 Substituent: While the current substituent is a methyl group, replacing it with other alkyl or aryl groups would systematically alter the steric bulk and electronic profile. A larger group, like an isopropyl or phenyl group, would create significantly more steric hindrance. Replacing the methyl group with an N-oxide could dramatically alter the electronic distribution and introduce a strong hydrogen bond acceptor.

Scaffold Hopping: The entire imidazole-cyclopropyl core can be considered a "scaffold." In drug discovery, a strategy known as scaffold hopping involves replacing a central core with a chemically different one that maintains similar spatial arrangements of key functional groups. niper.gov.in For example, the imidazole ring could be replaced by a pyrazole (B372694) or a 1,2,3-triazole to explore new chemical space while attempting to retain the desired biological activity. rsc.org

Table 3: Examples of Rational Structural Variations and Their Predicted Effects

Modification Site Example Variation Predicted Impact on Chemical Behavior
Cyclopropyl Ring Add a gem-dimethyl group Increases lipophilicity and steric bulk; may improve metabolic stability. nih.gov
Cyclopropyl Ring Add a hydroxyl group Increases polarity and introduces a hydrogen bond donor/acceptor.
Imidazole Ring (C-5) Add a bromine atom Provides a handle for further synthetic modification (e.g., cross-coupling reactions). acs.org
Imidazole Ring (C-2) Add an amino group Increases basicity and introduces a key hydrogen bonding group.
N-1 Position Replace methyl with ethyl Minor increase in size and lipophilicity; may serve as a site for CYP450-mediated oxidation. iris-biotech.de
N-1 Position Replace methyl with trifluoroethyl Decreases basicity of N-3 due to the strong electron-withdrawing effect of the CF3 group.

Exploration of Chemical Space for Imidazole-Cyclopropyl Hybrid Scaffolds in Synthetic Chemistry

The exploration of chemical space involves creating diverse libraries of related compounds to discover novel properties and functions. researchgate.netnih.gov The imidazole-cyclopropyl hybrid scaffold is an excellent starting point for such an exploration due to the availability of synthetic methods to functionalize both the imidazole and cyclopropane components. nih.govnih.govacs.org

Synthetic strategies for building a library around this scaffold would leverage known reactions for heterocycles and carbocycles. The synthesis of the core this compound itself can be achieved through various established imidazole syntheses, followed by N-methylation. mdpi.comorganic-chemistry.org

Once the core scaffold is obtained, its chemical space can be expanded:

Late-Stage Functionalization: Modern synthetic methods allow for the direct introduction of functional groups onto the existing scaffold. For instance, C-H activation reactions could be used to install new substituents at the C-2 or C-5 positions of the imidazole ring.

Functionalization of Precursors: Diverse libraries can be built by using substituted starting materials. For example, starting with functionalized cyclopropyl derivatives in the initial imidazole synthesis would yield a range of C-4 substituted analogs. Similarly, using different amines in the ring-forming reaction could lead to variation at the N-1 position.

Combinatorial Chemistry: By combining a set of diverse cyclopropyl precursors with a set of diverse reagents for imidazole functionalization, a large, grid-like library of compounds can be generated. For example, reacting a series of 5 different substituted cyclopropyl building blocks with reagents to install 10 different functional groups at the C-5 position would generate 50 new, unique molecules.

This exploration allows chemists to systematically map structure-activity relationships. For instance, creating a library of analogs for biological screening could reveal which structural features are essential for a desired activity. nih.gov Such libraries are critical for discovering new leads in drug development and for finding novel materials with unique electronic or physical properties. nih.gov

Q & A

Q. What advanced purification techniques address challenges in isolating enantiomers or tautomers?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. For tautomer resolution (e.g., 1H vs. 2H forms), use crystallization-induced dynamic resolution (CIDR) with chiral auxiliaries like L-proline .

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